molecular formula C16H18F3N5OS B2769309 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide CAS No. 2034349-01-2

2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide

Cat. No. B2769309
CAS RN: 2034349-01-2
M. Wt: 385.41
InChI Key: SGSMTHQAGCHIJU-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a piperidine ring, and a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . Another synthesis involved the reaction of 2-methyl-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under DIPEA/DMF at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography . The crystal structure reveals the arrangement of atoms in the molecule and the bond angles between them .

Scientific Research Applications

Synthesis of Novel Compounds

The chemical compound has been involved in the synthesis of various novel heterocyclic compounds, indicating its utility as a precursor in organic synthesis. For instance, it has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products such as visnaginone and khellinone. These compounds have demonstrated significant anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase inhibitors and for medical applications in pain management and inflammation treatment (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Research has also highlighted the antimicrobial and antifungal properties of compounds derived from 2-Methyl-N-(1-(2-Methyl-6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide. For example, synthesis and studies of novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton have shown promising in vitro antibacterial and antifungal activities, which could be a basis for the development of new therapeutic antimicrobial agents (Gaber & Moussa, 2011).

Anti-Angiogenic and DNA Cleavage Activities

Compounds synthesized from this chemical have been evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research. Specific piperidine analogues have efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antiproliferative Activity Against Human Cancer Cell Lines

Further research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed antiproliferative effects against several human cancer cell lines, showcasing the potential of these compounds as anticancer drugs. Certain derivatives showed good activity across various cell lines, highlighting the importance of this chemical scaffold in the design of new therapeutic agents for cancer treatment (Mallesha et al., 2012).

properties

IUPAC Name

2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5OS/c1-9-20-13(16(17,18)19)7-14(21-9)24-5-3-11(4-6-24)23-15(25)12-8-26-10(2)22-12/h7-8,11H,3-6H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSMTHQAGCHIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CSC(=N3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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